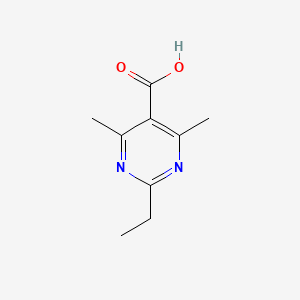

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-4,6-dimethylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-7-10-5(2)8(9(12)13)6(3)11-7/h4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADLLMZNXHMVNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid. For instance, derivatives of pyrimidine have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating their potential as therapeutic agents for inflammatory diseases .

Anti-tumor Properties

The compound has also been investigated for its anti-tumor effects. Research indicates that pyrimidine derivatives can interfere with DNA synthesis and cell proliferation, making them viable candidates for cancer treatment. A study reported that specific derivatives of this compound displayed promising inhibition of tumor cell growth in vitro, outperforming established chemotherapeutic agents like 5-fluorouracil . The mechanism involves mimicking the structure of nucleotide precursors, allowing these compounds to disrupt normal cellular processes.

Synthesis of Pyrimidine Derivatives

The compound serves as a crucial building block in the synthesis of various pyrimidine derivatives through multi-component reactions. For example, it has been utilized in Biginelli-type reactions to produce substituted pyrimidines with enhanced biological activities . This versatility makes it an important intermediate in pharmaceutical chemistry.

Development of New Chemical Entities

The structural characteristics of this compound facilitate the design and synthesis of novel compounds with tailored biological properties. Researchers are exploring modifications to the pyrimidine ring to enhance potency and selectivity against specific biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Functional Group Modifications

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrimidine ring with ethyl and two methyl substituents, which contribute to its unique properties and potential applications in medicinal chemistry and agriculture.

The chemical formula of this compound is C₉H₁₁N₃O₂. Its molecular weight is approximately 179.20 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antibiotics or agricultural fungicides .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound could induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, its binding to CDKs prevents their activity, leading to disrupted cell proliferation pathways. Additionally, its structural features may allow it to interact with other enzymes and receptors involved in various metabolic processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL. |

| Study 2 | Anticancer Activity | Found to inhibit CDK activity in vitro, leading to reduced proliferation in MCF-7 breast cancer cells. |

| Study 3 | Plant Protection | Exhibited fungicidal properties against common agricultural pathogens, suggesting potential use as a biopesticide. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. Modifications to the compound's structure can enhance its biological activity or alter its pharmacokinetic properties . For example, derivatives with additional functional groups have been synthesized to evaluate their effects on antimicrobial potency and selectivity.

Q & A

Q. What are the standard synthetic routes for 2-Ethyl-4,6-dimethyl-5-pyrimidinecarboxylic acid, and what factors influence yield optimization?

The synthesis typically involves condensation of substituted pyrimidine precursors with ethyl or methyl carboxylate derivatives under acidic or basic conditions. For example, similar pyrimidinecarboxylic acids are synthesized via cyclization reactions using urea derivatives or amidines . Yield optimization depends on:

- Catalyst selection : Acidic catalysts (e.g., HCl) or organocatalysts improve cyclization efficiency .

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve optimal ring closure .

- Purification methods : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate high-purity products .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

Structural elucidation combines:

- NMR spectroscopy : H and C NMR identify substituent positions on the pyrimidine ring, with methyl and ethyl groups showing distinct splitting patterns .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 194.2 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What are the primary applications of this compound in pharmaceutical or biochemical research?

It serves as a key intermediate in:

- Drug discovery : Functionalization of the carboxylate group enables derivatization into bioactive molecules, such as enzyme inhibitors or receptor modulators .

- Metal-chelating agents : The carboxylic acid moiety binds transition metals, facilitating studies in catalysis or metalloprotein interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution at the carboxylate group) to optimize interactions with biological targets .

- Molecular docking : Screens derivatives against protein active sites (e.g., kinases) to prioritize synthesis based on binding affinity scores .

- Reaction path simulations : Quantum mechanical calculations identify energetically favorable pathways for regioselective modifications .

Q. What experimental strategies address contradictions in solubility and stability data across studies?

- Factorial design of experiments (DoE) : Systematically varies solvents, pH, and temperature to identify stability thresholds .

- Accelerated degradation studies : Exposes the compound to stress conditions (e.g., UV light, oxidation) to map degradation pathways .

- Cross-validation with HPLC/MS : Confirms purity and quantifies degradation products when discrepancies arise .

Q. How does the compound’s reactivity differ in solid-state versus solution-phase environments?

Q. What methodologies are used to investigate its interactions with biological targets (e.g., enzymes, DNA)?

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and stoichiometry .

- Fluorescence quenching assays : Monitors conformational changes in proteins upon ligand binding .

- In silico ADMET profiling : Predicts pharmacokinetic properties (e.g., bioavailability) to prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.